(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
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Overview
Description
(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a useful research compound. Its molecular formula is C10H18N4O4 and its molecular weight is 258.278. The purity is usually 95%.
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Scientific Research Applications
Azido Group in Chemical Synthesis
The azido group is a versatile functionality in organic synthesis, particularly in the context of the [3+2] cycloaddition reactions, also known as Click Chemistry. One such example involves the synthesis of 1,4-disubstituted [1,2,3]-triazoles, a reaction facilitated by the azido group reacting with terminal alkynes in the presence of a copper(I) catalyst. This method has been applied in the solid-phase synthesis of peptidotriazoles, demonstrating the utility of azido groups in modifying peptide backbones or side chains with high efficiency and purity (Tornøe, Christensen, & Meldal, 2002).
Carbonylamino Moiety in Drug Development
The carbonylamino moiety is fundamental in the structure of many bioactive compounds and pharmaceuticals. For instance, derivatives of 5-(dipentylamino)-5-oxo-pentanoic acid, featuring a similar carbonylamino structure, have been explored for their pharmacological properties, such as cholecystokinin (CCK) antagonism. These compounds exhibit specificity and potency against CCK receptors, demonstrating the importance of the carbonylamino group in drug design (Makovec et al., 1987).
Applications in Material Science
Azides are also significant in material science, particularly in the synthesis of novel materials and polymers. The safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of 5-substituted-1H-tetrazoles and the preparation of N-(2-azidoethyl)acylamides underscore the value of azido compounds in creating functional materials with potential applications ranging from chemical synthesis to the development of new pharmaceuticals (Gutmann et al., 2012).
Future Directions
Properties
IUPAC Name |
(2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWPJYNWXEPRJ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.